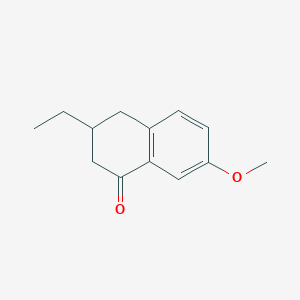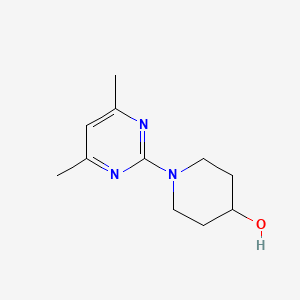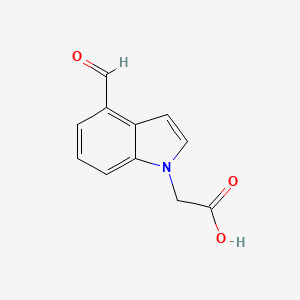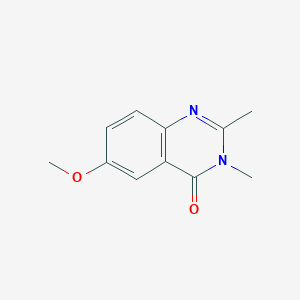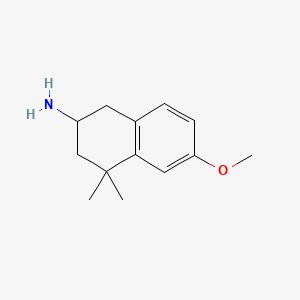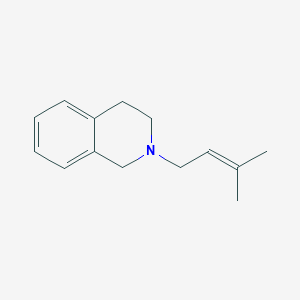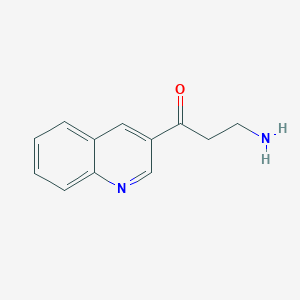
5-(Chloromethyl)-2-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methylquinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound, in particular, has a chloromethyl group at the 5th position and a methyl group at the 2nd position of the quinoline ring, along with a hydroxyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methylquinolin-8-ol typically involves the chloromethylation of 2-methylquinolin-8-ol. One common method is the reaction of 2-methylquinolin-8-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5th position. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing to optimize reaction efficiency and scalability. This method allows for better control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced reactors and catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methylquinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring or the functional groups attached to it.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New quinoline derivatives with various functional groups.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Reduced quinoline compounds with modified functional groups.
Scientific Research Applications
5-(Chloromethyl)-2-methylquinolin-8-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential therapeutic applications. Quinoline derivatives are known for their use in antimalarial drugs, and this compound may have similar applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group at the 8th position may also play a role in its biological activity by forming hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: Similar structure with a methoxy group instead of a hydroxyl group.
5-Chloromethyl-2-hydroxyl-benzaldehyde: Similar structure with a hydroxyl group at a different position.
5-Chloromethylfurfural: A furan derivative with a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-methylquinolin-8-ol is unique due to the presence of both a chloromethyl group and a hydroxyl group on the quinoline ring This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds
Properties
CAS No. |
114590-58-8 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methylquinolin-8-ol |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-4-9-8(6-12)3-5-10(14)11(9)13-7/h2-5,14H,6H2,1H3 |
InChI Key |
JFKMGPGLTLNWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B11897629.png)

